(3S)-3-Ethyl-1-methylpiperazine-2,5-dione
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Overview
Description
(3S)-3-Ethyl-1-methylpiperazine-2,5-dione: is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Ethyl-1-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with methylmaleic anhydride, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Ethyl-1-methylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: (3S)-3-Ethyl-1-methylpiperazine-2,5-dione is used as a building block in organic synthesis for the development of complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It serves as a scaffold for the development of new therapeutic agents targeting various biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs for treating neurological disorders, infections, and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (3S)-3-Ethyl-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
(3S)-3-Ethyl-1-methylpiperazine-2,5-dione: can be compared to other piperazine derivatives like and .
Uniqueness:
This compound: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63273-62-1 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3S)-3-ethyl-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-7(11)9(2)4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1 |
InChI Key |
JPBVWFMNJSDTJG-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N1)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N1)C |
Origin of Product |
United States |
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